(2-Azidoethoxy)(tert-butyl)dimethylsilane chemical properties
(2-Azidoethoxy)(tert-butyl)dimethylsilane chemical properties
CAS: 113274-21-8 | Formula:
Executive Summary: The Bifunctional Tactical Unit
(2-Azidoethoxy)(tert-butyl)dimethylsilane is a specialized heterobifunctional linker widely utilized in chemical biology, surface chemistry, and drug discovery.[1] It serves as a "masked" amino-alcohol equivalent, offering two distinct chemical handles:[1]
-
The Azide (
): A bio-orthogonal "click" chemistry handle ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Staudinger ligation.[1] -
The Silyl Ether (
): A robust protecting group that masks a primary alcohol, providing solubility in organic solvents and stability against basic conditions, yet remains selectively cleavable via fluoride sources (e.g., TBAF).[1]
This guide details the synthesis, safety, and application workflows for this reagent, emphasizing its role in orthogonal deprotection strategies.[1]
Chemical Profile & Structural Logic
Physicochemical Properties
| Property | Data | Note |
| CAS Number | 113274-21-8 | Distinct from the alkyne analog (86318-61-8) |
| Molecular Weight | 201.38 g/mol | High lipophilicity aids silica purification |
| Boiling Point | 37–39 °C @ 0.02 mmHg | High vacuum required for distillation |
| Density | ~0.92 g/mL | Estimated based on structural analogs |
| Appearance | Colorless Liquid | Stable at |
| Solubility | DCM, THF, DMF, Toluene | Immiscible with water |
Structural Stability Analysis (C/N Ratio)
Safety in organic azide handling is often gauged by the Carbon-to-Nitrogen (
-
Formula:
-
Ratio:
[1]
Verdict: While the ratio is slightly below the conservative "Rule of 3" (which suggests
Synthesis Protocols
Two primary routes exist. Method A is safer for scale-up as it avoids isolating the volatile and potentially explosive 2-azidoethanol.[1] Method B is faster if 2-azidoethanol is already available.[1]
Method A: The "Safe-Displacement" Route (Recommended)
This route installs the protecting group before introducing the azide, keeping the molecular weight high and volatility low.[1]
Reagents:
Protocol:
-
Dissolution: Dissolve (2-Bromoethoxy)(tert-butyl)dimethylsilane (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Azidation: Add Sodium Azide (
, 1.5 equiv) carefully.[1] -
Reaction: Heat to
for 12–16 hours behind a blast shield. -
Workup: Dilute with diethyl ether (
), wash with water (to remove DMF and excess azide), and wash with brine. -
Drying: Dry over
, filter, and concentrate-
Critical: Do not concentrate to absolute dryness if heating is involved; azides can decompose.[1]
-
Method B: Direct Silylation
Reagents: 2-Azidoethanol, TBDMSCl, Imidazole, DMF.[1]
Protocol:
-
Dissolve 2-azidoethanol (1.0 equiv) and imidazole (2.5 equiv) in DMF at
. -
Add TBDMSCl (1.2 equiv) portion-wise.[1]
-
Warm to RT and stir for 4 hours.
-
Standard aqueous workup yields the product in high purity (>95%).[1]
Reaction Workflows & Orthogonality
The power of this reagent lies in its orthogonality .[1] The silyl ether survives the "Click" reaction, allowing researchers to perform the ligation first and reveal the alcohol later for further functionalization (e.g., converting to an aldehyde or NHS-ester).[1]
Workflow Visualization
The following diagram illustrates the two primary pathways: "Click-First" vs. "Deprotect-First."[1]
[1]
Deprotection Protocol (TBAF Method)
To reveal the alcohol after the click reaction:
-
Dissolve the silylated triazole intermediate in THF.
-
Add Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equiv).[1]
-
Stir at RT for 1–2 hours.
-
Purification Note: TBAF byproducts can be difficult to remove.[1] Alternatively, use AcOH/THF/Water (3:1:1) for 4 hours for a cleaner, albeit slower, deprotection.[1]
Application: Surface Functionalization
This reagent is ideal for modifying surfaces (glass, gold, polymers) that have been functionalized with alkynes.[1]
-
Step 1 (Click): The azide end "clicks" onto the surface alkyne.[1] The surface is now covered with hydrophobic TBDMS groups.[1]
-
Step 2 (Patterning): Using lithography or spot-treatment with fluoride (TBAF), specific regions can be deprotected to reveal hydrophilic hydroxyl (
) groups.[1] -
Step 3 (Secondary Functionalization): The revealed
groups can react with silanes, esters, or isocyanates, creating complex, spatially defined surface patterns.[1]
Safety & Handling
-
Shock Sensitivity: While TBDMS-azidoethanol is less sensitive than small organic azides, never heat neat azides above
.[1] -
Incompatibility: Avoid contact with strong acids (cleaves silyl group prematurely) or reducing agents (reduces azide to amine) unless intended.[1]
-
Storage: Store at
(or for long term) in amber vials to prevent light-induced decomposition.
References
-
Synthesis & Properties: PrepChem. "Synthesis of 1-azido-2-(tert-butyldimethylsiloxy)ethane." (Based on US Patent 4,923,970).[1]
-
Silyl Ether Stability: Corey, E. J., & Venkateswarlu, A. (1972).[1][5] "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191.[1] [1]
-
Click Chemistry Protocol: Rostovtsev, V. V., et al. (2002).[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie, 41(14), 2596-2599.[1] [1]
-
TBAF Deprotection: Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1][6] [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. (2-Bromoethoxy)-tert-butyldimethylsilane | 86864-60-0 | Benchchem [benchchem.com]
- 3. (2-Bromoethoxy)-tert-butyldimethylsilane | 86864-60-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. rsc.org [rsc.org]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. (tert-Butyldimethylsilyl)acetylene 99 86318-61-8 [sigmaaldrich.com]
